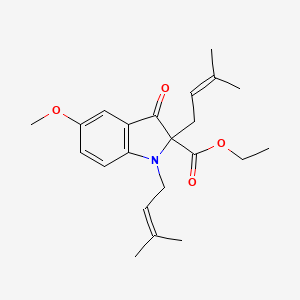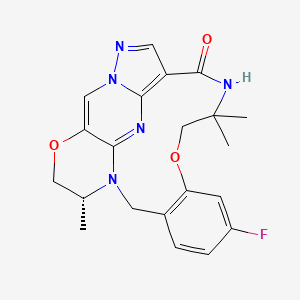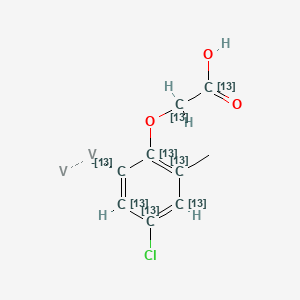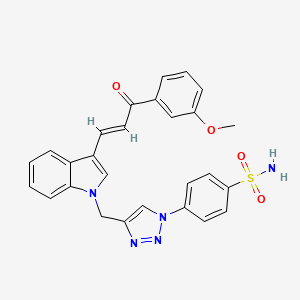
hCA I-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El inhibidor hCA I-IN-1 es un inhibidor de la anhidrasa carbónica humana I. Es un compuesto que inhibe específicamente la actividad de la anhidrasa carbónica humana I, una enzima que cataliza la hidratación reversible del dióxido de carbono a bicarbonato y protones. Este compuesto también muestra actividad inhibitoria contra otras isoformas de anhidrasa carbónica, incluida la anhidrasa carbónica humana II, la anhidrasa carbónica humana IX y la anhidrasa carbónica humana XII .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del inhibidor hCA I-IN-1 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. La ruta sintética generalmente comienza con la preparación de un derivado de sulfonamida, que luego se acopla con otras moléculas orgánicas para formar el producto final. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .
Métodos de producción industrial
La producción industrial del inhibidor this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de alta presión, sistemas de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones
El inhibidor hCA I-IN-1 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el inhibidor this compound en formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos como halógenos, ácidos y bases se emplean comúnmente
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
El inhibidor hCA I-IN-1 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar la inhibición de las enzimas anhidrasa carbónica y para desarrollar nuevos inhibidores.
Biología: El compuesto ayuda a comprender el papel de la anhidrasa carbónica en varios procesos biológicos.
Medicina: El inhibidor this compound se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el glaucoma, la epilepsia y ciertos tipos de cáncer.
Industria: El compuesto se utiliza en el desarrollo de ensayos de diagnóstico y como estándar de referencia en química analítica .
Mecanismo De Acción
El inhibidor hCA I-IN-1 ejerce sus efectos uniéndose al sitio activo de la anhidrasa carbónica humana I, inhibiendo así su actividad enzimática. El compuesto interactúa con el ion zinc presente en el sitio activo de la enzima, previniendo la hidratación del dióxido de carbono. Esta inhibición interrumpe la función normal de la enzima, lo que lleva a una disminución en la producción de bicarbonato y protones .
Comparación Con Compuestos Similares
Compuestos similares
Acetazolamida: Un inhibidor de la anhidrasa carbónica conocido que se utiliza en el tratamiento del glaucoma y la epilepsia.
Metazolamida: Otro inhibidor con aplicaciones similares.
Dorzolamida: Se utiliza principalmente en el tratamiento del glaucoma .
Singularidad del inhibidor hCA I-IN-1
El inhibidor this compound es único debido a su alta selectividad y potencia contra la anhidrasa carbónica humana I. Tiene una constante de inhibición (Ki) más baja en comparación con otros inhibidores, lo que lo convierte en un compuesto más eficaz para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C27H23N5O4S |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
4-[4-[[3-[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H23N5O4S/c1-36-23-6-4-5-19(15-23)27(33)14-9-20-16-31(26-8-3-2-7-25(20)26)17-21-18-32(30-29-21)22-10-12-24(13-11-22)37(28,34)35/h2-16,18H,17H2,1H3,(H2,28,34,35)/b14-9+ |
Clave InChI |
MSWUIQRFLIVJRP-NTEUORMPSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)C5=CC=C(C=C5)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


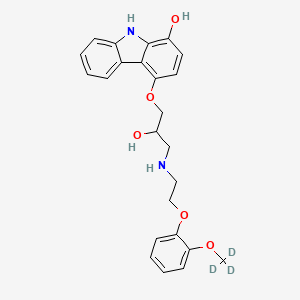
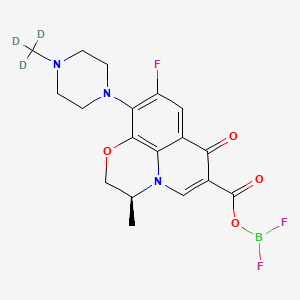
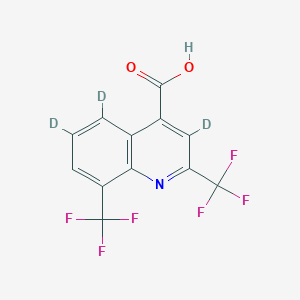
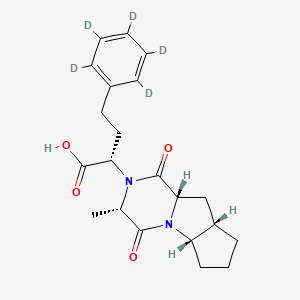
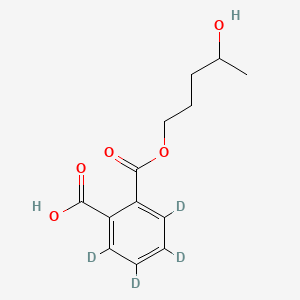
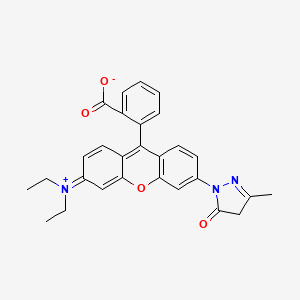
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)


